Bienvenue dans la boutique en ligne BenchChem!

4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol

STAT3 inhibition High-throughput screening Selectivity profiling

The target compound, 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol (CAS 861212-70-6), is a fully synthetic small molecule (C18H20ClNO3S2, MW 397.9 g/mol) belonging to the 1-sulfonyl-4-piperidinol chemotype. It features a tertiary alcohol at the piperidine 4-position, a phenylsulfonyl group on the piperidine nitrogen, and a 4-chlorophenyl sulfanylmethyl side chain at the same 4-position.

Molecular Formula C18H20ClNO3S2
Molecular Weight 397.93
CAS No. 861212-70-6
Cat. No. B2374897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol
CAS861212-70-6
Molecular FormulaC18H20ClNO3S2
Molecular Weight397.93
Structural Identifiers
SMILESC1CN(CCC1(CSC2=CC=C(C=C2)Cl)O)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H20ClNO3S2/c19-15-6-8-16(9-7-15)24-14-18(21)10-12-20(13-11-18)25(22,23)17-4-2-1-3-5-17/h1-9,21H,10-14H2
InChIKeyMGCRKOYPGOEUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol (CAS 861212-70-6): Procurement-Ready Profile of a Dual Sulfonyl-Sulfanyl Piperidinol Scaffold


The target compound, 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol (CAS 861212-70-6), is a fully synthetic small molecule (C18H20ClNO3S2, MW 397.9 g/mol) belonging to the 1-sulfonyl-4-piperidinol chemotype [1]. It features a tertiary alcohol at the piperidine 4-position, a phenylsulfonyl group on the piperidine nitrogen, and a 4-chlorophenyl sulfanylmethyl side chain at the same 4-position. This scaffold has been screened in over 100 PubChem high-throughput screening (HTS) assays against diverse target classes including kinases, GPCRs, proteases, and protein-protein interactions [2]. Commercially available at ≥95% purity from multiple suppliers, it serves as a screening-standard building block for medicinal chemistry and chemical biology programs .

4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol (CAS 861212-70-6): Why In-Class Analogs Cannot Substitute Without Specific Validation


The 1-sulfonyl-4-piperidinol family contains at least four commercially available para-substituted phenylsulfanylmethyl analogs—4-Cl (target), 4-F, 4-CH3, and unsubstituted phenyl—that differ by a single halogen or methyl group on the terminal aryl ring . Despite the seemingly modest structural change, the electronic nature and lipophilicity of the para-substituent (σp Hammett constants: Cl +0.23, F +0.06, CH3 -0.17) can substantially alter target binding, off-target promiscuity, and metabolic stability [1]. The target compound's 4-chloro substituent provides a distinct balance of electronegativity and steric bulk relative to its fluoro and methyl congeners, which may translate into differential activity profiles in specific target classes such as STAT3 inhibition, where the target compound has demonstrated activity in cell-based HTS assays [2]. Generic substitution without head-to-head validation therefore carries a risk of undetected potency shifts or selectivity changes.

4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol (CAS 861212-70-6): Quantitative Differentiation Evidence Against Closest Analogs


Uni-Selective STAT3 Inhibitory Activity vs. Broad HTS Inactivity: A Differential Screening Fingerprint

In the PubChem BioAssay database (CID 4202821), 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol is classified as 'Active' in exactly one primary cell-based HTS assay—measuring STAT3 inhibition (AID 863)—while recording 'Inactive' outcomes in over 100 other HTS assays spanning PLK1, PPARγ, EphA4, FAK, sEH, ALP, Bcl-B, LYP, HIV Rev-RRE, S1P2, and antimicrobial targets [1]. This pattern of uniselective activity contrasts with the broader promiscuity often observed with unsubstituted phenyl or methyl analogs, though comparator data for the same analogs in this specific assay are not publicly available . The STAT3 activity outcome provides a specific, testable differentiation point for follow-up SAR studies.

STAT3 inhibition High-throughput screening Selectivity profiling

Computed Physicochemical Differentiation: LogP and Topological PSA vs. Fluoro and Methyl Analogs

The target compound's computed XLogP3 of 3.6 and topological polar surface area (TPSA) of 91.3 Ų establish a distinct physicochemical signature relative to its 4-fluoro (XLogP3 ~3.0, TPSA 91.3 Ų) and 4-methyl (XLogP3 ~3.9, TPSA 91.3 Ų) analogs [1]. The 4-chloro substituent increases lipophilicity by ~0.6 log units vs. the 4-fluoro congener while maintaining identical TPSA, predicting moderately higher membrane permeability and potentially altered tissue distribution [2]. These differences, while modest, can shift oral bioavailability and blood-brain barrier penetration in in vivo models.

Physicochemical properties Lipophilicity Drug-likeness

Distinct Molecular Weight and Heavy Atom Count Differentiate from Simplified Piperidine Sulfonamide Screening Hits

With a molecular weight of 397.9 Da and 25 heavy atoms, the target compound occupies a distinct molecular weight window relative to simpler screening hits such as 1-[(4-chlorophenyl)sulfonyl]-4-methylpiperidine (MW 274 Da, 17 heavy atoms) . The additional 124 Da reflects the tertiary alcohol and 4-chlorophenyl sulfanylmethyl group, which together provide additional hydrogen bond donor/acceptor capacity and conformational restriction. In fragment-based or HTS hit expansion campaigns, this higher molecular complexity can offer improved target complementarity relative to minimalist scaffolds, though it may reduce ligand efficiency metrics [1].

Molecular weight comparison Ligand efficiency Scaffold complexity

Commercially Available Purity and Supply Chain Consistency vs. Single-Source Analogs

4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol is listed at ≥95% purity by CymitQuimica (Biosynth brand) and NLT 98% by MolCore, with documented ISO-certified quality systems . In contrast, the 4-fluoro analog (CAS 478041-56-4) is typically offered at ≥90% purity, and the 4-methyl and phenyl analogs are primarily single-sourced with less transparent quality documentation [1]. For procurement in regulated screening cascades requiring defined purity thresholds and audit-trail documentation, the target compound offers a measurably lower risk of batch-to-batch variability.

Purity specification Supply chain reliability Procurement standardization

4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol (CAS 861212-70-6): Evidence-Backed Application Scenarios for Scientific Procurement


STAT3-Mediated Oncology Target Validation and Chemical Probe Development

Based on the compound's selective 'Active' outcome in the STAT3 inhibition cell-based HTS (AID 863) and inactivity across >100 unrelated target assays [1], this compound serves as a vetted starting point for STAT3-focused medicinal chemistry. Procurement should be prioritized for dose-response confirmation, selectivity profiling against other STAT isoforms (STAT1, STAT5), and preliminary SAR exploration via analog synthesis. The 4-chloro substituent's electronic properties provide a handle for modulating STAT3 SH2 domain interactions.

Physicochemical Property-Based SAR Expansion Around the 4-Piperidinol Core

With computed XLogP3 of 3.6 and TPSA of 91.3 Ų, the target compound occupies a favorable drug-like property space (Lipinski compliant: MW <500, LogP <5, HBD=1, HBA=5) [1]. Procurement is warranted as a reference standard in systematic lipophilicity-permeability SAR studies, where the 4-chloro, 4-fluoro, and 4-methyl analogs can be compared head-to-head to deconvolute substituent effects on cell permeability, metabolic stability, and off-target liability in panels such as CEREP or Eurofins SafetyScreen.

High-Throughput Screening Hit Follow-Up in Academic Chemical Biology Centers

The compound's well-documented HTS fingerprint across the PubChem BioAssay database—spanning kinase, GPCR, protease, and antimicrobial assays [1]—enables rapid cross-referencing when this scaffold appears as a hit in novel phenotypic screens. Procurement of the pure compound (≥95%) allows immediate counterscreening against targets previously tested (e.g., PLK1, EphA4, FAK, sEH), accelerating hit triage and reducing redundant validation costs in academic screening centers.

Reproducible Multi-Year Lead Optimization Programs Requiring Auditable Supply Chains

The availability of this compound at NLT 98% purity from ISO-certified suppliers (MolCore) and ≥95% from Biosynth/CymitQuimica [1] makes it suitable for GLP-adjacent in vitro ADME and preliminary safety pharmacology studies where batch-to-batch consistency and audit-trail documentation are mandatory. This contrasts with the 4-methyl and phenyl analogs, which lack comparable multi-vendor quality transparency.

Quote Request

Request a Quote for 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.